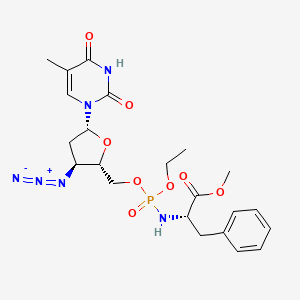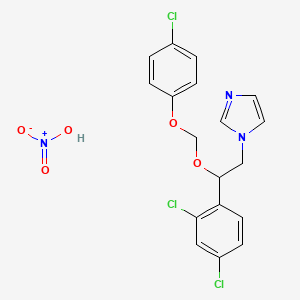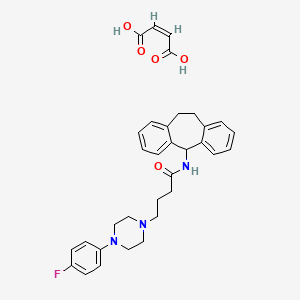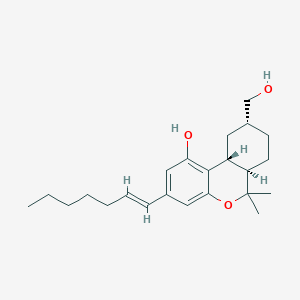
2-Oxazolidinone, 3-((5-nitrofurfurylidene)amino)-5-((4-octyl-1-piperazinyl)methyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PM 508 is a compound known for its unique properties and applications in various fields. It is primarily used as an anti-seize agent, designed to prevent welding and seizing of threaded connections and parting surfaces exposed to high temperatures, pressures, and corrosive environments . This compound is highly resistant to thermal and mechanical stress, making it suitable for use in turbines, compressor equipment, exhaust systems, and other high-temperature applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of PM 508 involves the synthesis of its key components, which include a combination of metallic and non-metallic elements. The process typically involves the following steps:
Mixing: The raw materials, including metallic powders and lubricating agents, are mixed in precise proportions.
Heating: The mixture is then heated to a specific temperature to facilitate the reaction between the components.
Cooling: After the reaction is complete, the mixture is cooled to room temperature.
Grinding: The cooled mixture is ground into a fine powder to achieve the desired consistency.
Industrial Production Methods: In industrial settings, the production of PM 508 is carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves:
Batch Processing: The raw materials are processed in batches to ensure uniformity and consistency.
Quality Control: Each batch undergoes rigorous quality control tests to ensure it meets the required specifications.
Packaging: The final product is packaged in containers that protect it from moisture and contamination.
Analyse Des Réactions Chimiques
Types of Reactions: PM 508 undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen at high temperatures, forming oxides.
Reduction: Under certain conditions, PM 508 can be reduced to its metallic components.
Substitution: The compound can undergo substitution reactions with other chemicals, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Various chemical reagents under controlled conditions.
Major Products Formed:
Oxides: Formation of metallic oxides.
Reduced Metals: Pure metallic components.
Substituted Compounds: New compounds formed through substitution reactions.
Applications De Recherche Scientifique
PM 508 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Studied for its potential effects on biological systems and organisms.
Medicine: Investigated for its potential use in medical devices and treatments.
Industry: Widely used in industrial applications, particularly in high-temperature and high-pressure environments.
Mécanisme D'action
The mechanism of action of PM 508 involves its ability to form a protective layer on surfaces, preventing welding and seizing. This protective layer is highly resistant to thermal and mechanical stress, ensuring the longevity and reliability of the components it is applied to. The compound interacts with the molecular structure of the surfaces, creating a barrier that reduces friction and wear.
Comparaison Avec Des Composés Similaires
PM 508 is unique in its ability to withstand extreme conditions, making it superior to other anti-seize compounds. Similar compounds include:
Manganese Sulfide: Commonly used in the industry but has limitations such as reacting to humidity and oxygen.
AncorCut: A new machining additive developed to complement the role of manganese sulfide.
PM 508 stands out due to its exceptional thermal resistance and long-term corrosion protection, making it a preferred choice in demanding applications.
Propriétés
Numéro CAS |
96059-01-7 |
|---|---|
Formule moléculaire |
C21H35Cl2N5O5 |
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(4-octylpiperazin-1-yl)methyl]-1,3-oxazolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C21H33N5O5.2ClH/c1-2-3-4-5-6-7-10-23-11-13-24(14-12-23)16-19-17-25(21(27)31-19)22-15-18-8-9-20(30-18)26(28)29;;/h8-9,15,19H,2-7,10-14,16-17H2,1H3;2*1H/b22-15+;; |
Clé InChI |
ATXCPMWTBRALNG-IFGMWRHRSA-N |
SMILES isomérique |
CCCCCCCCN1CCN(CC1)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl.Cl |
SMILES canonique |
CCCCCCCCN1CCN(CC1)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


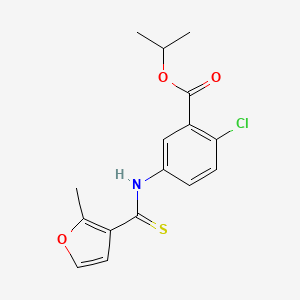

![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

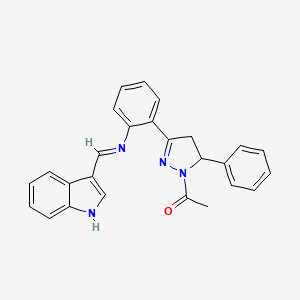


![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)

